3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid
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Overview
Description
3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C16H14ClNO4S This compound is characterized by the presence of a chlorophenyl group, a prop-2-en-1-yl group, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The reaction begins with the chlorination of a phenyl compound to introduce the chlorine atom.
Allylation: The chlorophenyl intermediate undergoes allylation to attach the prop-2-en-1-yl group.
Sulfamoylation: The allylated intermediate is then reacted with a sulfamoylating agent to introduce the sulfamoyl group.
Benzoic Acid Formation: Finally, the compound is subjected to conditions that form the benzoic acid core, completing the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the sulfamoyl group.
Reduction: Reduction reactions can target the chlorophenyl or sulfamoyl groups, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid derivatives: These compounds have similar structures but with different substituents on the phenyl or benzoic acid groups.
Other sulfamoyl benzoic acids: Compounds with different alkyl or aryl groups attached to the sulfamoyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-2-10-18(15-9-4-3-8-14(15)17)23(21,22)13-7-5-6-12(11-13)16(19)20/h2-9,11H,1,10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKMQWWKGCTPHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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